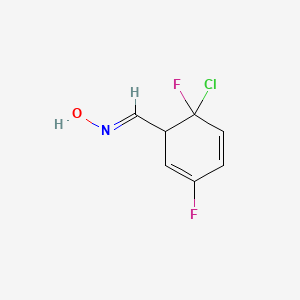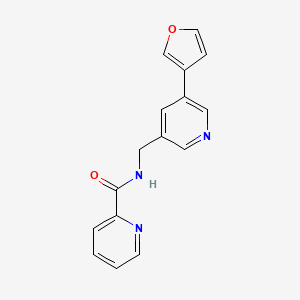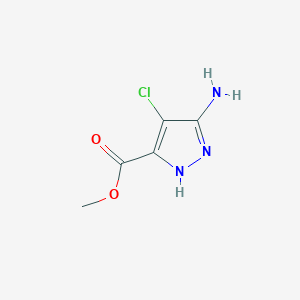
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine is a synthetic organic compound that belongs to the class of fluorinated amines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine typically involves multi-step organic reactions. A common approach might include:
Fluorination: Introduction of fluorine atoms into the pyridine and oxolane rings using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amine Alkylation: Alkylation of the amine group with methylating agents like methyl iodide or dimethyl sulfate.
Coupling Reactions: Formation of the final compound through coupling reactions, possibly using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or pyridine moieties.
Reduction: Reduction reactions could target the fluorinated oxolane ring or the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or various halogenating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce de-fluorinated analogs.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, fluorinated compounds are often studied for their interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine
Medicinally, compounds like 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine might be investigated for their potential as therapeutic agents, particularly in the treatment of diseases where fluorinated analogs have shown efficacy.
Industry
Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of agrochemicals or other specialty chemicals.
Mécanisme D'action
The mechanism of action for 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine would depend on its specific biological target. Generally, fluorinated compounds can interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-fluoro-N-methylpyridin-2-amine: A simpler analog without the fluorinated oxolane ring.
N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine: A compound lacking the fluorine atom on the pyridine ring.
Uniqueness
The presence of multiple fluorine atoms and the specific arrangement of functional groups in 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine may confer unique properties, such as increased metabolic stability or enhanced binding affinity to certain biological targets.
Propriétés
IUPAC Name |
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c1-14(9-6-15-5-8(9)12)10-3-2-7(11)4-13-10/h2-4,8-9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOMTEZOGONIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1F)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2906277.png)

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2906281.png)
amine hydrochloride](/img/structure/B2906282.png)




![[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2906292.png)

![2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone](/img/structure/B2906294.png)
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]acetamide](/img/structure/B2906295.png)

